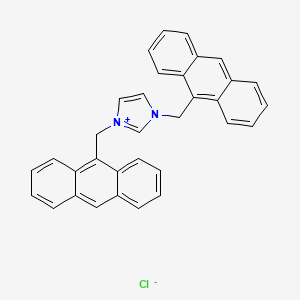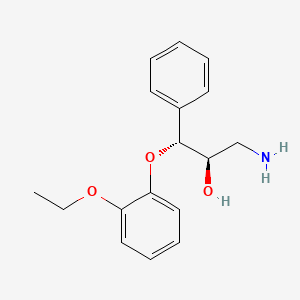
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL is a chiral compound with significant importance in medicinal chemistry. This compound is known for its role as a selective norepinephrine reuptake inhibitor, making it valuable in the treatment of various neurological and psychological disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and benzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-ethoxyphenol and benzaldehyde.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to obtain the desired chiral alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as converting ketones back to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, ammonia.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its role in norepinephrine reuptake inhibition.
Medicine: It is used in the development of antidepressant drugs and treatments for attention deficit hyperactivity disorder (ADHD) and panic disorders.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Wirkmechanismus
The primary mechanism of action of (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL involves the inhibition of norepinephrine reuptake. By blocking the norepinephrine transporter, the compound increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and other related disorders. The compound does not significantly affect dopamine or serotonin reuptake, making it a selective norepinephrine reuptake inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Reboxetine: Another selective norepinephrine reuptake inhibitor with a similar mechanism of action.
Tamsulosin: Although primarily used for treating benign prostatic hyperplasia, it shares structural similarities with (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL.
Uniqueness
This compound is unique due to its specific chiral configuration, which contributes to its selective inhibition of norepinephrine reuptake. This selectivity reduces the likelihood of side effects associated with non-selective inhibitors, making it a valuable compound in therapeutic applications.
Eigenschaften
Molekularformel |
C17H21NO3 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
(1R,2R)-3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol |
InChI |
InChI=1S/C17H21NO3/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17,19H,2,12,18H2,1H3/t14-,17-/m1/s1 |
InChI-Schlüssel |
NSRLBJFRMMPGOK-RHSMWYFYSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1O[C@H](C2=CC=CC=C2)[C@@H](CN)O |
Kanonische SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123504.png)
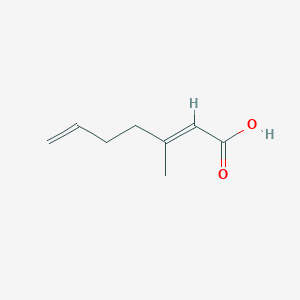

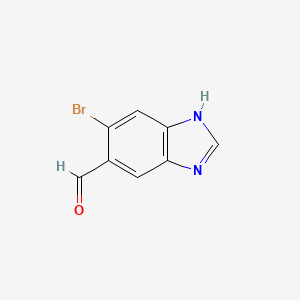
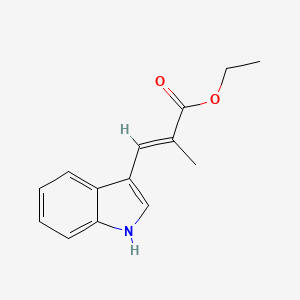
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine](/img/structure/B15123525.png)
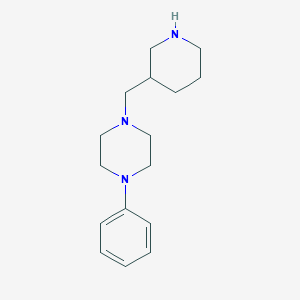

![Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B15123555.png)

![[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium](/img/structure/B15123562.png)
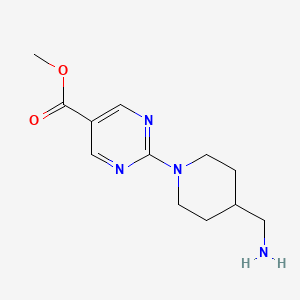
![1-[2-(3,4-Dimethylphenyl)-5-hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B15123568.png)
